molecular formula C12H15ClO B1276260 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone CAS No. 77234-66-3

1-(4-sec-Butyl-phenyl)-2-chloro-ethanone

Cat. No. B1276260
CAS RN: 77234-66-3
M. Wt: 210.7 g/mol
InChI Key: GBKATGIDLDKFDX-UHFFFAOYSA-N
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Description

The compound “1-(4-sec-Butyl-phenyl)-2-chloro-ethanone” is a derivative of 4-sec-Butylphenol . 4-sec-Butylphenol is a type of phenol, which is an aromatic compound with a hydroxyl group attached to the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-sec-Butyl-phenyl)-2-chloro-ethanone” would depend on its specific structure. Phenylboronic acids, for example, are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(4-sec-Butyl-phenyl)-2-chloro-ethanone and similar compounds have been studied for their potential in synthesizing new molecules with antimicrobial activity. For instance, the compound 1-chloro-4-(p-tolyloxy)benzene was reacted with 1-(4-hydroxy phenyl)-ethanone to give derivatives with potential antimicrobial properties (Dave et al., 2013). Similarly, other studies have focused on synthesizing and characterizing new compounds from 1-(4-chloro-phenyl)-ethanone for antimicrobial screening (Sherekar et al., 2022).

Ultrasonic Studies and Binary Mixtures

The compound has also been used in ultrasonic studies to understand the nature of binary interactions in mixtures. One such study measured the speed of sound and density of 1-phenyl-ethanone and similar compounds with N-methyl-acetamide, aiding in the understanding of molecular interactions in these mixtures (Tangeda & Nallani, 2005).

Photoremovable Protecting Groups

In another interesting application, derivatives of 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone have been used as photoremovable protecting groups for carboxylic acids. This approach is useful in the field of organic synthesis and drug development (Atemnkeng et al., 2003).

Catalytic and Chemical Reactions

The compound has also been a subject of research in various catalytic and chemical reactions. For example, studies have looked into the synthesis of novel compounds through reactions involving acetophenone derivatives and 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone (Walter, 1994). Additionally, the role of similar compounds in facilitating the formation of quinolines has been explored (Amaresh & Perumal, 1998).

Safety And Hazards

The safety and hazards associated with “1-(4-sec-Butyl-phenyl)-2-chloro-ethanone” would depend on its specific properties. As a general rule, laboratory chemicals should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

The future directions for research on “1-(4-sec-Butyl-phenyl)-2-chloro-ethanone” would depend on its potential applications. Compounds like this could be of interest in the development of new drugs or drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

properties

IUPAC Name

1-(4-butan-2-ylphenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKATGIDLDKFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403521
Record name 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-sec-Butyl-phenyl)-2-chloro-ethanone

CAS RN

77234-66-3
Record name 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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